ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
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Overview
Description
The compound “ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate” is a complex organic molecule. It has a pyridine ring, which is a basic aromatic heterocyclic organic compound similar to benzene . The molecule also contains a chlorophenyl group, which is a phenyl group with a chlorine atom attached .
Scientific Research Applications
Synthesis and Structural Analysis
- Innovative Synthesis Approaches : Research highlights the development of new synthetic routes for highly functionalized tetrahydropyridines and pyridine derivatives, showcasing the versatility of related compounds in organic synthesis. One study discusses an expedient phosphine-catalyzed [4 + 2] annulation process for creating tetrahydropyridines with complete regioselectivity and excellent yields, suggesting potential pathways for synthesizing related compounds (Zhu, Lan, & Kwon, 2003).
- Crystal Structure Determination : The determination of crystal structures of related compounds, such as ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, provides insights into the molecular geometries and intermolecular interactions. These findings are critical for understanding the physicochemical properties and potential applications of these compounds in various fields (Yang, 2009).
Chemical Properties and Applications
- Optical Properties and Protonation Studies : Investigation into the optical properties and protonation behaviors of chlorophyll derivatives appending a pyridyl group offers insights into their potential utility in photosensitive applications. Such studies can inform the development of novel photonic materials with tailored absorption and emission properties (Yamamoto & Tamiaki, 2015).
- Complexation with Metals : Research into the complexation of disperse dyes derived from thiophene with metals such as Cu, Co, and Zn, and their application on polyester and nylon fabrics, indicates the relevance of these compounds in textile dyeing processes. The study provides a foundation for the development of new dyes with improved fastness properties and diverse color palettes (Abolude et al., 2021).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
For instance, certain indole derivatives have shown inhibitory activity against influenza A .
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO3/c1-3-27-22(26)17-12(2)24-20-15-6-4-5-7-16(15)21(25)19(20)18(17)13-8-10-14(23)11-9-13/h4-11,18,24H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEWKPRTNKQIKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C42)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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